
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane (hereafter referred to as BMDM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. BMDM is a member of the dioxolane family, which is a class of compounds that contain two oxygen atoms connected by a double bond. BMDM is a colorless liquid at room temperature, and is soluble in a variety of organic solvents. It has a molar mass of 250.09 g/mol and a boiling point of 144°C.
Wissenschaftliche Forschungsanwendungen
BMDM has been studied for its potential applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for various reactions. It has also been used in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. BMDM has also been used in the synthesis of peptides, amino acids, and nucleotides.
Wirkmechanismus
The mechanism of action of BMDM is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the formation of new bonds between molecules. Additionally, BMDM is believed to act as a Lewis acid, which is a type of acid that can catalyze reactions by donating electrons to a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMDM are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, BMDM has been studied for its potential role in the regulation of gene expression, as well as its potential to modulate the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BMDM has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to handle and measure accurately. Additionally, it is soluble in a variety of organic solvents, which makes it ideal for use in various reactions. Furthermore, it is relatively stable, and is not easily degraded by light or heat.
However, BMDM also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which limits its use in larger-scale experiments. Additionally, it is not very soluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of BMDM. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals, natural products, and polymers. Additionally, it could be used in the synthesis of peptides, amino acids, and nucleotides. Furthermore, it could be studied for its potential role in the regulation of gene expression and its potential to modulate the activity of various enzymes. Finally, it could be studied for its potential anti-inflammatory and anti-cancer properties.
Synthesemethoden
BMDM can be synthesized by a two-step process that involves the alkylation of 4-bromo-3-methylphenol with methyl iodide and the subsequent reaction of the resulting alkylated product with 1,3-dioxolane. In the first step, 4-bromo-3-methylphenol is reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form the alkylated product. In the second step, the alkylated product is reacted with 1,3-dioxolane in the presence of a catalyst, such as a Lewis acid, to form BMDM.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMBBZUQYZNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(OCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


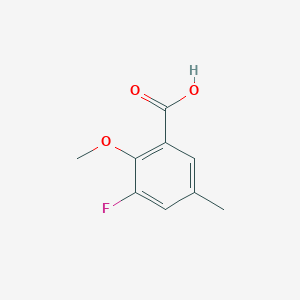
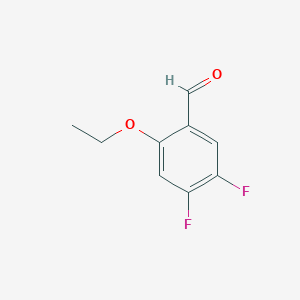
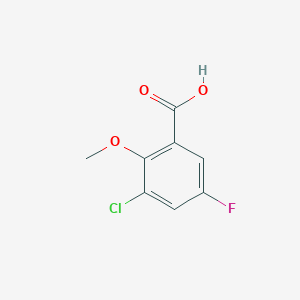
![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)
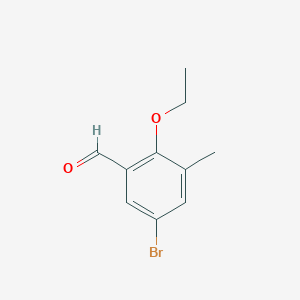


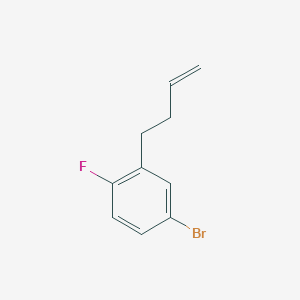
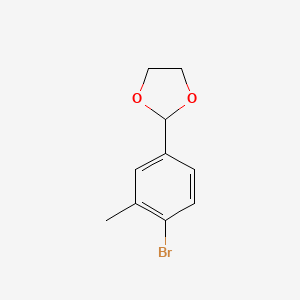

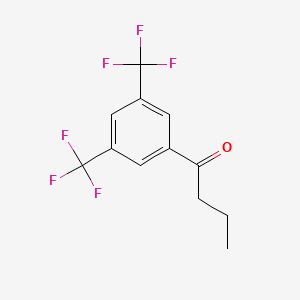
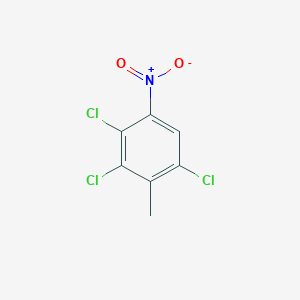
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)